Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI) Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI)
Brand Name: Vulcanchem
CAS No.: 169038-61-3
VCID: VC0060891
InChI: InChI=1S/C24H24N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h8-15H,3-7H2,1-2H3
SMILES: CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol

Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI)

CAS No.: 169038-61-3

Main Products

VCID: VC0060891

Molecular Formula: C24H24N2O3

Molecular Weight: 388.5 g/mol

Indolo[2,1-b]quinazoline-6,12-dione,  4-methoxy-8-(1-octenyl)-  (9CI) - 169038-61-3

CAS No. 169038-61-3
Product Name Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI)
Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
IUPAC Name 4-methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione
Standard InChI InChI=1S/C24H24N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h8-15H,3-7H2,1-2H3
Standard InChIKey YDJCPVPSBWFFHT-UHFFFAOYSA-N
SMILES CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O
Canonical SMILES CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O
Synonyms Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI)
PubChem Compound 505813
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator